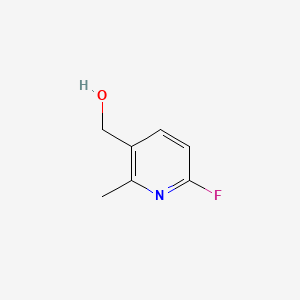

(6-Fluoro-2-methylpyridin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

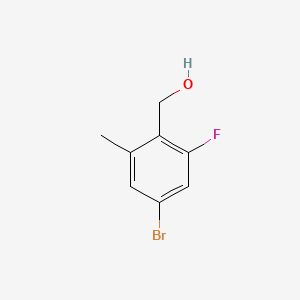

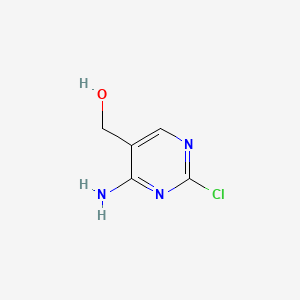

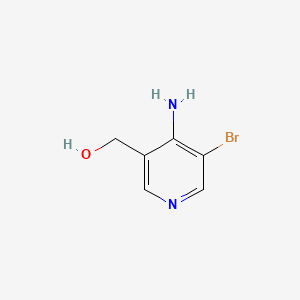

“(6-Fluoro-2-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.14 g/mol . The compound is also known by several synonyms, including 2-fluoro-5-(hydroxymethyl)-6-picoline and 6-Fluoro-3-hydroxymethyl-2-methylpyridine .

Molecular Structure Analysis

The molecular structure of “(6-Fluoro-2-methylpyridin-3-yl)methanol” can be represented by the InChI string: InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 . Its canonical SMILES representation is: CC1=C(C=CC(=N1)F)CO .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 33.1 Ų . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique

Synthesis and Crystal Structure Analysis

- (6-Fluoro-2-methylpyridin-3-yl)methanol and Its Derivatives in Crystallography:

- A study explored the synthesis and characterization of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from a reaction involving a compound structurally similar to (6-Fluoro-2-methylpyridin-3-yl)methanol. The synthesized compound exhibited a symmetric molecular structure with two intramolecular hydrogen bonds and crystallized in a monoclinic crystal system, belonging to the P21/c space group. This research provides insight into the molecular and crystalline structure of derivatives related to (6-Fluoro-2-methylpyridin-3-yl)methanol, underscoring the importance of moderate intramolecular hydrogen bonds in stabilizing the crystal structure and enabling the isolation of single crystal forms (Percino et al., 2005).

- Another study focused on the crystal structure of a dinuclear CoII complex with bridging fluoride ligands, which emerged from the reaction of Co(BF4)2·6H2O with tris[(6-methylpyridin-2-yl)methyl]amine in methanol. This complex showcased a distorted octahedral geometry and formed a +II high-spin state. The complex cation and the BF4 − anion in the crystal were interconnected through C—H⋯F hydrogen bonds, leading to the formation of a three-dimensional network, along with an observed intramolecular C—H⋯F hydrogen bond (Inomata & Suenaga, 2014).

- Research on the synthesis, characterization, and crystal structure of a co-crystal composed of two components: 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, revealed that a solvent- and catalyst-free condensation reaction led to the formation of α-diketone compounds. These compounds co-crystallized in the triclinic space group P-1, demonstrating the potential of solvent and oxygen in transforming precursors obtained from simple condensation reactions into more complex structures (Percino et al., 2007).

Chemical Interactions and Mechanisms

- Chemical Interactions Involving (6-Fluoro-2-methylpyridin-3-yl)methanol Derivatives:

- A study elucidating the effect of the structure of 1- and 3-Methyl-5-fluoropyrimidin-4-ones on H-D exchange highlighted that the hydrogen atom in position 6 of 5-fluoro-1-methylpyrimidin-4(1H)-one and its derivatives is readily replaced by deuterium under specific conditions. The zwitterionic structure and the presence of a fluorine atom significantly influence the acidity of the C6-H bond, indicating a particular reactivity pattern that might be relevant to the derivatives of (6-Fluoro-2-methylpyridin-3-yl)methanol (Kheifets et al., 2004).

- Research on hydrogen-bonded supramolecular architectures in (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides showcased the intricate hydrogen-bonding assemblies forming centrosymmetric dimers or 1-D chains. The architectures depend on hydrogen-bonding interactions involving N–H donors, highlighting the ability of these molecules to form complex 3D networks and the role of weak Cu⋯N coordinate and π–π stacking interactions in linking these structures into larger assemblies (Suksangpanya et al., 2004).

Propriétés

IUPAC Name |

(6-fluoro-2-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRVHSIXTBFZRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654270 |

Source

|

| Record name | (6-Fluoro-2-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-2-methylpyridin-3-yl)methanol | |

CAS RN |

884494-98-8 |

Source

|

| Record name | (6-Fluoro-2-methylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)